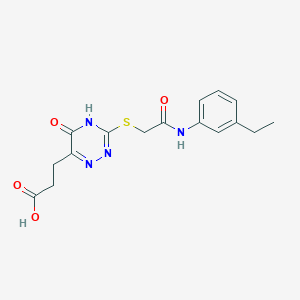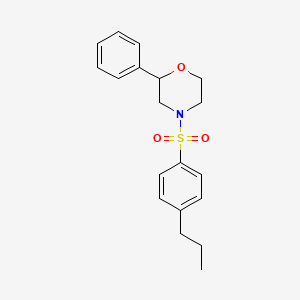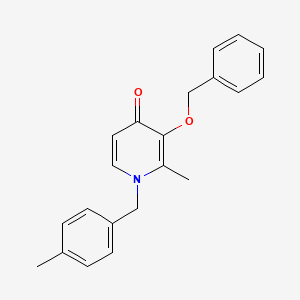
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, commonly referred to as 3MBP, is a heterocyclic compound with a broad range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a precursor in the synthesis of various drugs and is also known to exhibit biological activity.
科学研究应用
3MBP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various drugs and compounds and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various polymers systems and as a catalyst in organic reactions. Additionally, 3MBP has been used as an inhibitor of enzymes and has been studied for its potential use as an anti-inflammatory agent.
作用机制
The mechanism of action of 3MBP is not fully understood. However, it is known to interact with various enzymes, receptors, and other proteins in a variety of ways. In particular, 3MBP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Additionally, 3MBP has been shown to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MBP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 3MBP has been shown to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to inhibit the release of histamine, which can lead to allergic reactions.
实验室实验的优点和局限性
3MBP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for many scientific experiments. Additionally, its wide range of biological activities makes it a useful tool for studying various biochemical and physiological processes. However, 3MBP has some limitations as well. For example, it has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, its biological activity is not always consistent, making it difficult to predict the outcome of experiments using 3MBP.
未来方向
There are many potential future directions for the use of 3MBP. One potential direction is to investigate its use as an anti-cancer agent. Additionally, 3MBP could be studied for its potential use as an anti-viral or anti-bacterial agent. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, 3MBP could be studied for its potential use in the synthesis of various heterocyclic compounds and polymers systems. Finally, 3MBP could be studied for its potential use as a catalyst in organic reactions.
合成方法
3MBP can be synthesized using a variety of methods. The most common method is the reaction of benzaldehyde and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of an acid catalyst. This method yields a high yield of 3MBP with a purity of more than 99%. Other methods for the synthesis of 3MBP include the reaction of benzyl alcohol and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst and the reaction of benzyl bromide and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst.
属性
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUVZVGWJFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
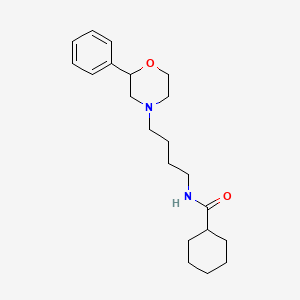

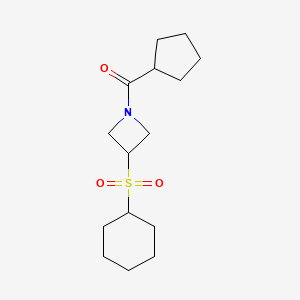
![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
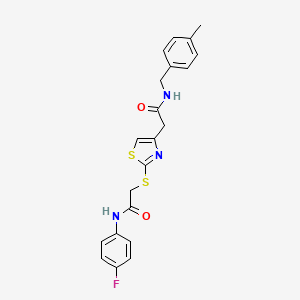
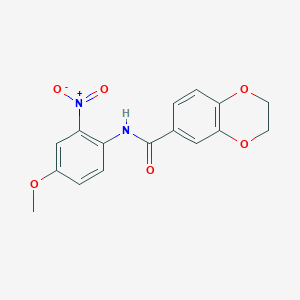

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
